molecular formula C28H46S2Si B8337008 7,7-didecyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

7,7-didecyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B8337008
M. Wt: 474.9 g/mol
InChI Key: GNDKUVYFGHIKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole is a compound that belongs to the class of dithienosilole-based conjugated polymers. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of 4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole consists of a silole core with two thiophene rings and decyl side chains, which contribute to its solubility and processability.

Properties

Molecular Formula

C28H46S2Si

Molecular Weight

474.9 g/mol

IUPAC Name

7,7-didecyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

InChI

InChI=1S/C28H46S2Si/c1-3-5-7-9-11-13-15-17-23-31(24-18-16-14-12-10-8-6-4-2)25-19-21-29-27(25)28-26(31)20-22-30-28/h19-22H,3-18,23-24H2,1-2H3

InChI Key

GNDKUVYFGHIKCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si]1(C2=C(C3=C1C=CS3)SC=C2)CCCCCCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of 4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole typically involves the following steps:

Chemical Reactions Analysis

4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like ferric chloride or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups on the thiophene rings or the silicon atom. Common reagents for these reactions include halides and organometallic compounds.

    Polymerization: The compound can undergo polymerization reactions to form conjugated polymers with enhanced electronic properties.

Mechanism of Action

The mechanism of action of 4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole involves its ability to participate in electron transfer processes. The silole core, with its unique electronic structure, facilitates the movement of electrons through the conjugated system. This property is crucial for its applications in organic electronics and photocatalysis. The molecular targets and pathways involved include the interaction with light to generate excited states, which can then participate in various chemical reactions .

Comparison with Similar Compounds

4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole can be compared with other similar compounds, such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.